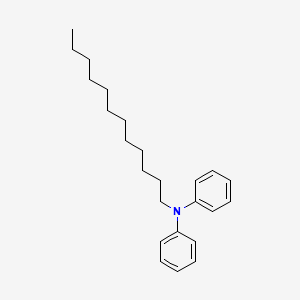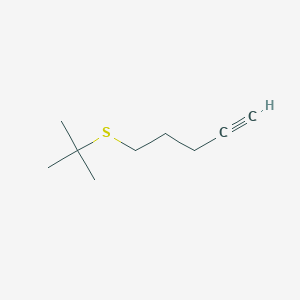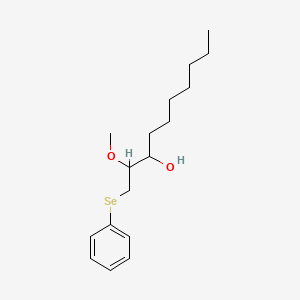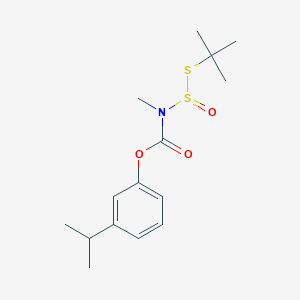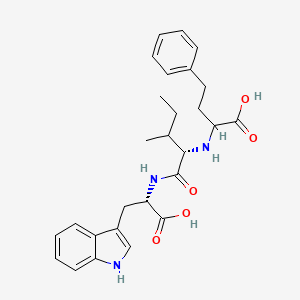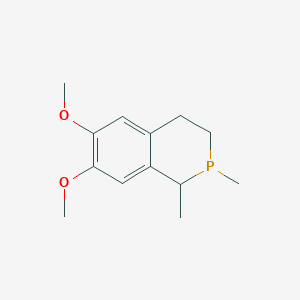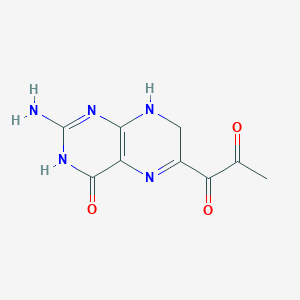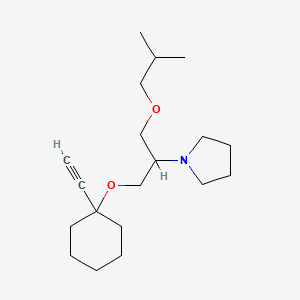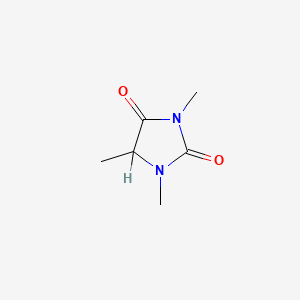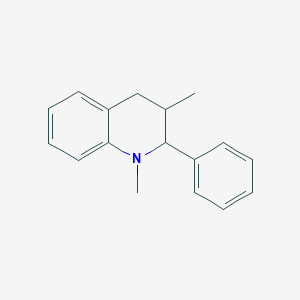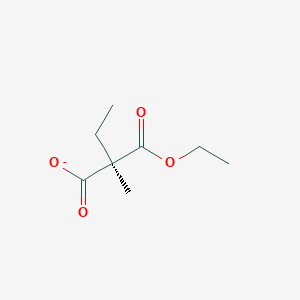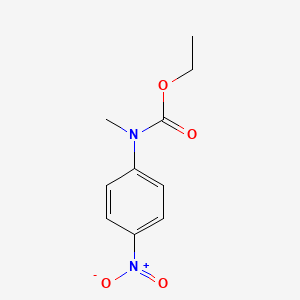
Ethyl methyl(4-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl(4-nitrophenyl)-, ethyl ester, also known as ethyl 4-nitrophenylcarbamate, is an organic compound with the molecular formula C9H10N2O4. It is a derivative of carbamic acid and features a nitrophenyl group attached to the carbamate structure. This compound is of interest due to its various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl(4-nitrophenyl)-, ethyl ester typically involves the reaction of 4-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with methylamine to yield the final product .
Industrial Production Methods
In industrial settings, the production of carbamic acid, methyl(4-nitrophenyl)-, ethyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl(4-nitrophenyl)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines in the presence of a base.
Major Products Formed
Hydrolysis: Carbamic acid and ethanol.
Reduction: Methyl(4-aminophenyl)carbamic acid, ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl(4-nitrophenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl(4-nitrophenyl)-, ethyl ester involves its interaction with specific molecular targets. For example, the nitrophenyl group can participate in electron transfer reactions, while the carbamate structure can interact with enzymes and proteins. These interactions can lead to various biological effects, including enzyme inhibition and modulation of biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-nitrophenylcarbamate: Similar structure but with different substituents.
Methyl 4-nitrophenylcarbamate: Similar structure but with a different ester group.
4-Nitrophenylurethane: Similar nitrophenyl group but different overall structure.
Uniqueness
Carbamic acid, methyl(4-nitrophenyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propiedades
Número CAS |
80179-76-6 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
ethyl N-methyl-N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)11(2)8-4-6-9(7-5-8)12(14)15/h4-7H,3H2,1-2H3 |
Clave InChI |
RTXBPPPBGFXUPF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


